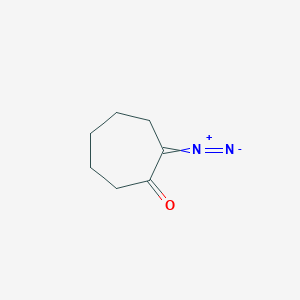

2-Diazoniocyclohepten-1-olate

描述

2-Diazoniocyclohepten-1-olate (CAS No. 18202-04-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.167 g/mol . Its structure features a seven-membered cyclohepten ring fused with a diazonium group (=N⁺=N⁻) and an enolate oxygen, as represented by its SMILES notation: O=C1C(CCCCC1)=[N+]=[N-] . Key physicochemical properties include:

- Hydrogen bond acceptors: 2

- Topological polar surface area (TPSA): 19.1 Ų

- Complexity: 192 (indicating a moderately intricate structure) .

The compound’s reactivity is influenced by the diazonium group, which is typically prone to decomposition or coupling reactions, and the enolate moiety, which may participate in resonance stabilization or nucleophilic interactions.

属性

CAS 编号 |

18202-04-5 |

|---|---|

分子式 |

C7H10N2O |

分子量 |

138.17 g/mol |

IUPAC 名称 |

2-diazocycloheptan-1-one |

InChI |

InChI=1S/C7H10N2O/c8-9-6-4-2-1-3-5-7(6)10/h1-5H2 |

InChI 键 |

PXSXPHKAUSFFHJ-UHFFFAOYSA-N |

SMILES |

C1CCC(=[N+]=[N-])C(=O)CC1 |

规范 SMILES |

C1CCC(=[N+]=[N-])C(=O)CC1 |

同义词 |

2-Diazocycloheptanone |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Cycloheptenone Derivatives

Cycloheptenone (C₇H₁₀O) shares the seven-membered ring but lacks the diazonium group. Key differences include:

- Reactivity: Cycloheptenone undergoes typical ketone reactions (e.g., nucleophilic additions), whereas 2-Diazoniocyclohepten-1-olate’s diazonium group may facilitate electrophilic substitutions or azo couplings .

- Polarity: The TPSA of cycloheptenone (~17.1 Ų) is slightly lower than that of 2-Diazoniocyclohepten-1-olate (19.1 Ų), reflecting the latter’s enhanced polarity due to the enolate and diazonium groups .

Diazonium Salts

Simple diazonium salts (e.g., benzenediazonium chloride, C₆H₅N₂⁺Cl⁻) differ significantly:

- Stability : Aromatic diazonium salts are thermally unstable and decompose rapidly, while the cyclohepten ring in 2-Diazoniocyclohepten-1-olate may confer partial stabilization due to resonance delocalization .

Enolate-Containing Compounds

Enolates (e.g., sodium cyclohexenolate, C₆H₇O⁻Na⁺) exhibit distinct behavior:

- Charge Distribution: 2-Diazoniocyclohepten-1-olate’s enolate is part of a zwitterionic structure (positive diazonium and negative enolate charges), unlike standalone enolates, which are purely anionic. This duality may enhance its solubility in polar solvents .

- Applications: Traditional enolates are widely used in aldol reactions, whereas 2-Diazoniocyclohepten-1-olate’s dual functionality could enable novel reactivity in photochemical or catalytic processes.

Research Implications and Gaps

However, empirical comparisons with similar compounds remain sparse. Future studies should explore:

- Thermal stability under varying conditions.

- Reactivity in cross-coupling or cycloaddition reactions.

- Computational modeling to predict electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。